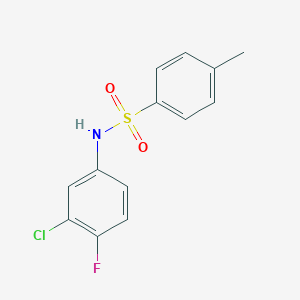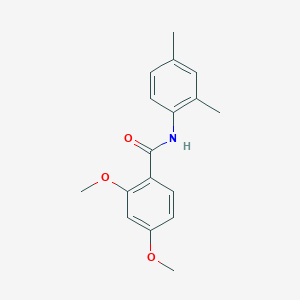
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities. DDB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to modulate the expression of various genes involved in the regulation of cell cycle progression and cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular processes. However, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has some limitations as well. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has not been extensively tested for its toxicity and potential side effects, making it important to exercise caution when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, and to determine its potential toxicity and side effects. Finally, the synthesis of novel N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide derivatives may lead to the development of compounds with enhanced biological activities and improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and yield of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the field of cancer therapy. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-8-15(12(2)9-11)18-17(19)14-7-6-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
IMRHNYZGVDFEMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




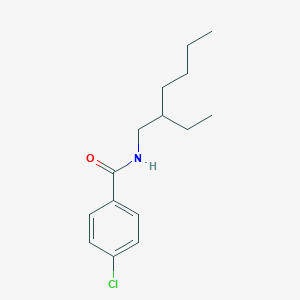

![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)

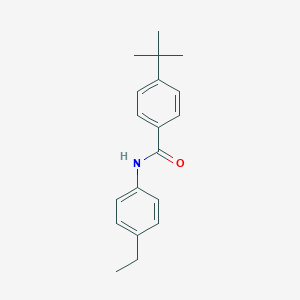

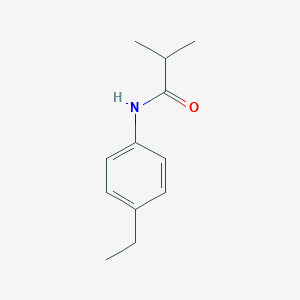
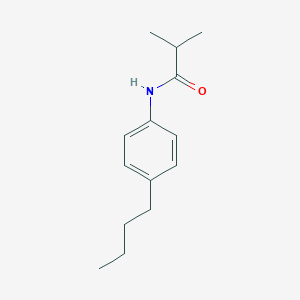
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)


